[2-(2-Methoxyethoxy)ethyl](methyl)amine
Description
Contextualization of 2-(2-Methoxyethoxy)ethylamine within Polyether Amine Chemistry
Polyether amines (PEAs) are a broad class of chemicals composed of aliphatic ether and amine groups. wikipedia.org They are typically produced by reacting polyols with ethylene (B1197577) oxide or propylene (B89431) oxide, followed by amination. wikipedia.org These compounds are classified based on their functionality—monofunctional (M), difunctional (D), or trifunctional (T)—and their molecular weight. wikipedia.org
The specific compound, 2-(2-Methoxyethoxy)ethylamine, can be considered a short-chain, monofunctional oligoether-substituted secondary amine. Its structure consists of a methyl group and a 2-(2-methoxyethoxy)ethyl group attached to a central nitrogen atom. This structure provides a combination of a reactive secondary amine site and a flexible, hydrophilic diether chain. While extensive literature on this specific N-methylated derivative is sparse, its primary amine analogue, 2-(2-Methoxyethoxy)ethanamine, is a well-documented chemical intermediate. chemicalbook.comchembk.com The properties of these molecules are largely dictated by the interplay between the amine head and the ether tail.
Table 1: Physicochemical Properties of the Related Primary Amine Note: The following data pertains to the primary amine precursor, 2-(2-Methoxyethoxy)ethanamine. N-methylation would result in slight alterations to these values.
| Property | Value |
| Molecular Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol chemicalbook.com |
| Boiling Point | 163.7±15.0 °C (Predicted) chembk.com |
| Density | 0.934±0.06 g/cm³ (Predicted) chembk.com |
| Refractive Index | n/D 1.429 chemicalbook.com |
| Form | Solid or Liquid chemicalbook.com |
Theoretical Frameworks for Investigating Structure-Function Relationships in Polyether Amine Systems
Understanding the relationship between the molecular structure of polyether amines and their macroscopic properties is essential for designing novel materials with tailored functions. Research in this area relies on both experimental and theoretical frameworks.
Experimentally, structure-function relationships are often established by synthesizing a series of related polymers or compounds where specific structural elements are systematically varied. nih.govnih.gov For example, researchers might alter the length of the alkyl spacer between amino units or the degree of branching in a polymer backbone and then measure the resulting changes in properties like transfection efficiency, toxicity, or thermal stability. nih.govnih.govnumberanalytics.com The density of amine groups and the degree of cross-linking are critical factors that influence mechanical and thermal properties. numberanalytics.com
Theoretically, computational chemistry provides powerful tools for elucidating these relationships at a molecular level. mdpi.comnih.gov
Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of molecules. It can predict electrostatic properties and interaction energies, offering insights into how polyether amines might interact with other molecules, such as gum deposits in fuel or CO2. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This approach is valuable for assessing properties like the stability of a hydrated system on a membrane surface or the mobility of water molecules, which can be correlated with hemocompatibility. mdpi.comnih.gov By simulating interactions, MD can help predict how modifications like amine functionalization will affect a material's performance in a biological context. mdpi.comnih.gov
These computational models allow scientists to predict how structural changes will influence function, guiding the design of more effective and stable materials for specific applications. mdpi.com
Overview of Key Academic Research Domains for Oligoether-Functionalized Amines
The unique properties of oligoether-functionalized amines have led to their investigation and application across several key academic and industrial research domains. Their versatility makes them valuable building blocks in materials science, biomedical engineering, and environmental technology. ijrpr.comrsc.org
Polymer and Materials Science: Amines are crucial monomers for synthesizing a variety of polymers, including polyamides and polyureas. numberanalytics.comacs.org Polyether amines, specifically, are widely used as curing agents or hardeners for epoxy resins. wikipedia.orgrich-cn.net Their flexible molecular structure can impart enhanced toughness, adhesion, and chemical resistance to the final cured product. rich-cn.net They are also explored as plasticizers and components in solid polymer electrolytes for applications in batteries. researchgate.net
Biomedical Applications: The hydrophilic and biocompatible nature of the polyether backbone makes these amines highly attractive for biomedical uses. rsc.org They are used as linkers in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). chemicalbook.com Furthermore, polymers derived from oligoether amines are developed as non-viral vectors for gene delivery, where the amine structure can be tuned to optimize DNA condensation and cell transfection while minimizing cytotoxicity. nih.govnih.gov Their ability to improve the hemocompatibility of surfaces is also a significant area of research for medical devices. researchgate.net
Environmental and Industrial Applications: A major area of research is the use of amine-based solvents for post-combustion CO2 capture. bellona.orgresearchgate.net The structure of the amine is a critical factor in the efficiency of CO2 absorption, and researchers are exploring various amine structures to improve capture rates and reduce the energy penalty of solvent regeneration. nih.govmdpi.comyoutube.com In a different industrial context, polyether amines function as effective detergent additives in gasoline, helping to remove and prevent the buildup of deposits in internal combustion engines. wikipedia.org
Table 2: Research Domains and Applications of Oligoether-Functionalized Amines
| Research Domain | Specific Application | Role of Oligoether Amine Structure |
| Polymer & Materials Science | Epoxy Resin Curing | Acts as a cross-linking agent; flexible ether backbone provides toughness and impact resistance. wikipedia.orgrich-cn.net |
| Solid Polymer Electrolytes | Functions as a plasticizer, enhancing ionic conductivity. researchgate.net | |
| Biomedical Applications | Drug Conjugate Synthesis (ADCs, PROTACs) | Serves as a flexible, hydrophilic linker connecting the targeting moiety to the payload. chemicalbook.com |
| Gene Delivery | Forms polyplexes with DNA; structure affects transfection efficiency and biocompatibility. nih.govnih.gov | |
| Surface Modification | Improves hemocompatibility of medical device surfaces by reducing protein adsorption. researchgate.net | |
| Environmental & Industrial | CO2 Capture | Acts as a chemical solvent to react with and absorb CO2 from flue gas. bellona.orgresearchgate.net |
| Fuel Additives | Functions as a detergent to clean and prevent engine deposits. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-7-3-4-9-6-5-8-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAGUOIDSMMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124192-94-5 | |
| Record name | [2-(2-methoxyethoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathways for 2 2 Methoxyethoxy Ethylamine
Precursor Synthesis Routes for Oligoether-Containing Amines
The initial step in synthesizing the target compound is the formation of its primary amine precursor, 2-(2-methoxyethoxy)ethylamine. This can be achieved through several established chemical pathways, primarily involving the functionalization of diethylene glycol monomethyl ether.
A direct and common method for synthesizing 2-(2-methoxyethoxy)ethylamine is through the amination of a suitable diethylene glycol monomethyl ether derivative. This typically involves the reaction of a halogenated or otherwise activated precursor with an ammonia (B1221849) source.
One prominent route involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia. chemicalbook.com In this process, the reactants are heated in an autoclave under pressure. For instance, a mixture of 1-(2-chloroethoxy)-2-methoxyethane and a 25% ammonia solution (in a 1:5 molar ratio) can be heated to 130°C under 1.5 MPa of pressure for approximately 6 hours to yield the crude primary amine. chemicalbook.com
Another classic and effective method is the Gabriel synthesis. This pathway begins with the reaction of potassium phthalimide (B116566) with 1-(2-chloroethoxy)-2-methoxyethane to form N-[2-(2-methoxyethoxy)ethyl]phthalimide. This intermediate is then subjected to hydrazinolysis, where it is refluxed with hydrazine (B178648) monohydrate in a solvent like ethanol. chemicalbook.com The subsequent workup, involving filtration and evaporation, yields the desired 2-(2-methoxyethoxy)ethylamine. chemicalbook.com This method is particularly useful for producing primary amines with minimal over-alkylation byproducts.
| Method | Precursor | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| Direct Ammonolysis | 1-(2-chloroethoxy)-2-methoxyethane | Ammonia (NH3) | 130°C, 1.5 MPa, 6 hours | chemicalbook.com |
| Gabriel Synthesis | N-[2-(2-methoxyethoxy)ethyl]phthalimide | Hydrazine monohydrate (N2H4·H2O), Ethanol | Reflux at 100°C for 3 hours | chemicalbook.com |
Nucleophilic substitution is the fundamental mechanism underlying the synthesis of 2-(2-methoxyethoxy)ethylamine precursors. These strategies rely on the displacement of a good leaving group from the diethylene glycol monomethyl ether backbone by a nitrogen-containing nucleophile.
The direct ammonolysis of 1-(2-chloroethoxy)-2-methoxyethane is a classic example of an SN2 reaction, where the ammonia molecule acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion. chemicalbook.com Similarly, the first step of the Gabriel synthesis involves the phthalimide anion acting as a nucleophile to displace a halide. chemicalbook.com
An alternative nucleophilic substitution strategy involves the conversion of the terminal hydroxyl group of diethylene glycol monomethyl ether into a better leaving group, such as a tosylate. The resulting tosylate can then be reacted with a nitrogen nucleophile like sodium azide (B81097) (NaN₃) to form an alkyl azide. This azide intermediate is subsequently reduced to the primary amine, often using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step approach is advantageous as it avoids the potential for over-alkylation that can occur with direct ammonolysis. chemicalbook.comchemdad.com
Selective N-Methylation of Primary Amine Intermediates
Once the primary amine, 2-(2-methoxyethoxy)ethylamine, is synthesized, the next critical step is the selective introduction of a single methyl group to the nitrogen atom. Controlling the reaction to favor mono-methylation over di-methylation is a significant challenge in amine synthesis.
The use of dialkyl carbonates, particularly dimethyl carbonate (DMC), has emerged as a green and highly selective method for the N-methylation of amines. researchgate.net These reactions are often performed over heterogeneous catalysts, which offer advantages in terms of separation and reusability.
One effective catalytic system involves the use of zeolites, such as Na-exchanged Y faujasites. nih.govacs.org The reaction of a primary amine with an alkyl methyl carbonate over this type of catalyst can yield the corresponding mono-N-methyl derivative with high selectivity, often exceeding 95% at near-quantitative conversions. nih.govacs.org The mechanism is believed to proceed through the formation of an intermediate carbamate. nih.govacs.org Other catalytic systems, such as biogenic Cu–Zr bimetallic nanoparticles, have also proven effective for the selective N-methylation of primary amines with DMC, achieving selectivity up to 91%. nih.govacs.org The use of DMC is environmentally benign as the byproducts are typically methanol (B129727) and carbon dioxide. acs.org
Achieving high selectivity for mono-N-methylation requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.
The polarity of the solvent has a profound impact on the reaction rate and selectivity in catalytic N-methylations. For instance, in the methylation of aniline (B41778) using a faujasite catalyst, the reaction rate shows a five-fold decrease when changing the solvent from the non-polar xylene to the more polar triglyme. nih.govacs.org In a highly polar solvent like DMF, the reaction may not proceed at all, a phenomenon attributed to the competitive adsorption of the solvent onto the catalyst's active sites. nih.govacs.org
Temperature is another critical factor. For the N-methylation of benzylamine (B48309) with DMC over Cu-Zr nanoparticles, increasing the temperature from 150°C to 180°C can significantly improve conversion and selectivity towards the N-methylated product. nih.govacs.org Catalyst selection and loading are also crucial. Studies on CuH-catalyzed N-methylation using paraformaldehyde showed that the choice of ligand on the copper catalyst and the catalyst loading percentage dramatically influenced the yield of the N-methylated product. nih.gov
| Solvent | Conversion of Amine (%) | Yield of N-Methylamine (%) |
|---|---|---|
| THF | 45 | 40 |
| Diglyme | 48 | 48 |
| Toluene | - | - |
| DMF | - | 15 |
| CH3CN | - | 86 |
| nBu2O | >99 | >99 |
Advanced Synthetic Techniques for Enhanced Yield and Purity in Laboratory Research
Modern organic synthesis emphasizes the development of methods that are not only efficient in terms of yield but are also environmentally sustainable and produce high-purity products. In the synthesis of 2-(2-Methoxyethoxy)ethylamine, several advanced techniques align with these goals.
The shift from traditional alkylating agents like methyl halides to greener C1 sources is a significant advancement. Dimethyl carbonate (DMC) and methanol are preferred reagents for N-methylation. nih.govacs.orgacs.org DMC is non-toxic and biodegradable, while methanol can be used over specific catalysts, such as ruthenium or nickel-based systems, to achieve selective mono-N-methylation. acs.orgrsc.org These methods avoid the formation of stoichiometric amounts of salt waste associated with alkyl halides.
The development of novel heterogeneous catalysts, including zeolites, bimetallic nanoparticles, and supported metal catalysts, has revolutionized amine alkylation. nih.govnih.gov These catalysts offer high selectivity for mono-methylation, can often be easily recovered and reused, and can operate under milder conditions than traditional methods.
Furthermore, advanced process optimization techniques, such as solvent-free reaction conditions using mechanochemistry (ball milling), are being explored. researchgate.net These methods can lead to rapid, efficient, and solvent-free procedures for N-methylation, significantly reducing the environmental footprint of the synthesis. By combining green reagents with highly selective and reusable catalysts, these advanced techniques provide pathways to synthesize 2-(2-Methoxyethoxy)ethylamine with enhanced yield and purity.
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Ethylamine
Nucleophilic Behavior of the Amine Moiety in Organic Transformations
The defining characteristic of the amine functional group is the presence of a lone pair of electrons on the nitrogen atom. libretexts.orgbyjus.comchemguide.co.uk This unshared electron pair makes the nitrogen atom in 2-(2-Methoxyethoxy)ethylamine a nucleophilic center, capable of attacking electron-deficient (electrophilic) sites in other molecules. libretexts.orgchemguide.co.uk
The nucleophilicity of amines is generally greater than that of their corresponding alcohols or ethers. libretexts.orgmsu.edu This enhanced reactivity is due to nitrogen being less electronegative than oxygen, which makes its lone pair more available for donation. As a secondary amine, 2-(2-Methoxyethoxy)ethylamine is typically a stronger nucleophile than its primary amine analogue, 2-(2-methoxyethoxy)ethylamine, which in turn is more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating effect of the alkyl groups (methyl and 2-(2-methoxyethoxy)ethyl) attached to the nitrogen, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, very bulky substituents on the nitrogen can introduce steric hindrance, which can diminish nucleophilicity. masterorganicchemistry.comresearchgate.net
The nucleophilic character of the amine moiety allows 2-(2-Methoxyethoxy)ethylamine to participate in a wide array of organic transformations, serving as a key building block in the synthesis of more complex molecules.
Participation in Substitution and Addition Reactions
Leveraging its nucleophilic nature, 2-(2-Methoxyethoxy)ethylamine readily engages in both substitution and addition reactions.
Nucleophilic Substitution: A primary example is the reaction with alkyl halides, a process known as N-alkylation. wikipedia.org In this S_N2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. ucalgary.casavemyexams.com The reaction of 2-(2-Methoxyethoxy)ethylamine with an alkyl halide, such as ethyl bromide, would yield a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
Another significant class of substitution reactions is N-acylation. ncert.nic.in Aliphatic secondary amines react with acylating agents like acid chlorides or anhydrides through nucleophilic acyl substitution. byjus.com The nitrogen atom attacks the electrophilic carbonyl carbon, ultimately leading to the formation of an amide. This reaction is fundamental for creating amide linkages in various chemical syntheses. byjus.com
Addition Reactions: The amine can also participate in nucleophilic addition reactions, particularly with compounds containing polarized double bonds. For instance, in a Michael-type or conjugate addition, the amine can add to α,β-unsaturated carbonyl compounds. nih.gov The nucleophilic nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new C-N bond. This type of reaction is a powerful tool for carbon-chain extension and the synthesis of β-amino compounds.
The table below summarizes the participation of the amine in these key reactions.
| Reaction Type | Reactant | Product |
| Nucleophilic Substitution (Alkylation) | Alkyl Halide | Tertiary Amine / Quaternary Salt |
| Nucleophilic Substitution (Acylation) | Acid Chloride / Anhydride | Amide |
| Nucleophilic Addition (Conjugate) | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |
Mechanistic Pathways of N-Alkylation and Acylation Reactions
The mechanisms for N-alkylation and N-acylation, while both initiated by a nucleophilic attack from the amine, proceed via distinct pathways with different outcomes regarding multiple substitutions.
N-Alkylation Mechanism: The N-alkylation of a secondary amine like 2-(2-Methoxyethoxy)ethylamine with an alkyl halide proceeds through a two-step S_N2 mechanism. ucalgary.ca
Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion and forming a trialkylammonium salt intermediate. ucalgary.ca
Deprotonation: A base, typically another molecule of the starting amine, removes the proton from the nitrogen atom of the ammonium salt to yield the neutral tertiary amine product and an ammonium halide salt. ucalgary.camasterorganicchemistry.com
A significant challenge in amine alkylation is the potential for overalkylation. chemguide.co.ukmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the secondary amine starting material, causing it to compete for the remaining alkyl halide. msu.edumasterorganicchemistry.com This can lead to the formation of a quaternary ammonium salt, resulting in a mixture of products. chemguide.co.uk
N-Acylation Mechanism: The N-acylation of 2-(2-Methoxyethoxy)ethylamine with an acyl chloride is a nucleophilic acyl substitution reaction. byjus.com
Nucleophilic Addition: The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base, such as pyridine (B92270) or excess amine, removes the proton from the positively charged nitrogen to give the final, neutral amide product. byjus.comncert.nic.in
Unlike alkylation, acylation is not prone to overreaction. The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This deactivation prevents the amide from reacting further with the acylating agent, allowing for a clean, controlled synthesis of the mono-acylated product.
Coordination Chemistry and Ligand Properties of 2 2 Methoxyethoxy Ethylamine
Complexation Studies with Metal Cations: Fundamental Principles and Experimental Characterization
The coordination of 2-(2-Methoxyethoxy)ethylamine to metal cations is governed by the principles of hard and soft acid-base (HSAB) theory. The ligand possesses three donor atoms: a nitrogen atom of the secondary amine and two oxygen atoms from the ether linkages. These donor sites are considered "hard" bases, making the ligand particularly well-suited for complexation with "hard" acid metal cations, such as alkali metals and f-block elements.
Experimental characterization of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise solid-state structure, including bond lengths, coordination numbers, and the conformation of the ligand. In solution, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides insights into the ligand's binding and dynamics. Other techniques like Fourier-transform infrared (FTIR) spectroscopy can indicate coordination by observing shifts in the vibrational frequencies of the C-O-C and N-H bonds. Elemental analysis and mass spectrometry are used to confirm the stoichiometry of the resulting complexes.
2-(2-Methoxyethoxy)ethylamine forms stable complexes with alkali metal ions. For instance, it reacts with organolithium reagents to form complexes where the ligand coordinates to the lithium cation. In the complex of lithiated N,N'-bis(4-methoxyphenyl)formamidine, the 2-(2-Methoxyethoxy)ethylamine ligand coordinates to the lithium atom through all three of its heteroatoms (N and two O). This tridentate coordination helps to stabilize the lithium center. The flexibility of the ligand allows it to wrap around the small lithium ion, creating a stable coordination sphere.
The coordination chemistry of 2-(2-Methoxyethoxy)ethylamine with f-block metals is particularly rich. These hard Lewis acids interact favorably with the hard donor atoms of the ligand. Studies have shown that this ligand can stabilize f-block metals in various oxidation states.
For example, the ligand has been used to synthesize complexes of divalent lanthanides such as europium(II), ytterbium(II), and samarium(II). In the complex [SmI₂(L)₂] (where L is 2-(2-Methoxyethoxy)ethylamine), the samarium center is coordinated by two ligand molecules and two iodide ions. Similarly, it forms complexes with trivalent lanthanides like lanthanum(III) and cerium(III), as seen in the structures of [LaI₃(L)₂] and [CeI₃(L)₂].
Analysis of Ligand Denticity and Conformational Flexibility in Metal Ion Encapsulation
2-(2-Methoxyethoxy)ethylamine typically acts as a tridentate (κ³) ligand, coordinating to a metal center through its one nitrogen and two oxygen atoms. This κ³-coordination mode is consistently observed in its complexes with both alkali metals and f-block elements.
The significant conformational flexibility of the ligand is a key feature of its coordinating ability. The ethylene (B1197577) bridges between the donor atoms can rotate freely, allowing the ligand to adopt a conformation that minimizes steric hindrance and maximizes coordination strength for metal ions of different sizes. This adaptability enables it to effectively encapsulate metal ions, leading to the formation of stable, chelated structures. In the solid state, crystal structures reveal that the ligand often adopts a facial or meridional arrangement around the metal center, depending on the steric requirements of the other ligands present in the coordination sphere. For instance, in the octahedral complexes [LnI₃(L)₂] (Ln = La, Ce), the two tridentate ligands occupy six coordination sites around the large lanthanide ion.
Impact on Metal Ion Electronic Structure and Spectroscopic Signatures
The coordination of 2-(2-Methoxyethoxy)ethylamine to a metal ion directly influences the ion's electronic environment and, consequently, its spectroscopic properties. By donating electron density to the metal center, the ligand alters the energies of the metal's d- or f-orbitals.
This effect is observable in the UV-visible absorption spectra of the complexes. For f-block elements, the coordination environment can affect the intensity and position of the characteristic, sharp f-f electronic transitions. While the ligand itself does not have chromophores in the visible region, its coordination can lead to subtle shifts in the absorption bands of the metal ion compared to the free ion or its simple solvates.
In NMR spectroscopy, coordination of the ligand is readily confirmed by changes in the chemical shifts of its protons and carbons compared to the free, uncoordinated ligand. The protons closest to the donor atoms typically experience the most significant shifts upon complexation. For paramagnetic metal ions, such as many of the lanthanides and actinides, the coordination of the ligand leads to substantial broadening and shifting of the NMR signals due to the influence of the unpaired electrons on the nearby nuclei.
Formation of Discrete Molecular Complexes and Polymeric Structures
2-(2-Methoxyethoxy)ethylamine predominantly forms discrete, monomeric molecular complexes. In these structures, one or more molecules of the ligand coordinate to a single metal center, with other ligands such as halides or amides completing the coordination sphere. Examples include the previously mentioned [SmI₂(L)₂] and [LaI₃(L)₂], which are well-defined molecular units.
The formation of these discrete complexes is favored by the chelating nature of the ligand. By binding to the metal at multiple points, it effectively "wraps" around the metal center, satisfying its coordination requirements and preventing the formation of extended polymeric networks. The terminal methyl group on the amine and the methoxy (B1213986) group also contribute to encapsulating the metal center, sterically hindering intermolecular bridging. While polymeric structures involving this specific ligand are not commonly reported, the fundamental ability of ether and amine groups to bridge metal centers means that under specific stoichiometric or reaction conditions, the formation of oligomeric or polymeric species cannot be entirely ruled out. However, the literature to date emphasizes its role in generating saturated, discrete molecular compounds.
Table of Metal Complexes with 2-(2-Methoxyethoxy)ethylamine
| Complex Formula | Metal Ion | Metal Oxidation State | Ligand Denticity | Coordination Number | Reference |
| [Li(L)(N(4-MeOPh)₂CH)] | Li⁺ | +1 | κ³ | 4 | |
| [SmI₂(L)₂] | Sm²⁺ | +2 | κ³ | 8 | |
| [YbI₂(L)₂] | Yb²⁺ | +2 | κ³ | 8 | |
| [EuI₂(L)₂] | Eu²⁺ | +2 | κ³ | 8 | |
| [LaI₃(L)₂] | La³⁺ | +3 | κ³ | 9 | |
| [CeI₃(L)₂] | Ce³⁺ | +3 | κ³ | 9 |
L = 2-(2-Methoxyethoxy)ethylamine
Computational Chemistry and Theoretical Characterization of 2 2 Methoxyethoxy Ethylamine
Quantum Mechanical Studies of Molecular Geometry and Conformational Landscape
The biological and chemical activity of a flexible molecule is intrinsically linked to its three-dimensional shape. 2-(2-Methoxyethoxy)ethylamine possesses several rotatable single bonds (C-C, C-O, C-N), resulting in a complex conformational landscape. Quantum mechanical (QM) methods are employed to navigate this landscape, identifying stable conformers (energy minima) and the transition states that separate them.
| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Dihedral Angle 3 (O-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A (Global Minimum) | gauche (~60°) | anti (180°) | gauche (~60°) | 0.00 |
| B | anti (180°) | anti (180°) | gauche (~60°) | 0.85 |
| C | gauche (~60°) | gauche (~60°) | anti (180°) | 1.20 |
| D | anti (180°) | gauche (~60°) | anti (180°) | 1.95 |
Density Functional Theory (DFT) Applications for Electronic Properties and Bonding Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the electronic structure of medium-sized molecules. DFT calculations can elucidate a range of electronic properties that govern the reactivity and intermolecular interactions of 2-(2-Methoxyethoxy)ethylamine.
Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For 2-(2-Methoxyethoxy)ethylamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), typically around hydrogen atoms. Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, hybridization, and donor-acceptor interactions within the molecule.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | ~ +1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 2.1 D | Quantifies molecular polarity |
Theoretical Modeling of Ligand-Metal Interactions and Binding Energies
The presence of multiple donor atoms (one nitrogen and two ether oxygens) makes 2-(2-Methoxyethoxy)ethylamine a potential chelating ligand for various metal ions. Computational modeling is a vital tool for predicting and understanding these interactions. DFT calculations can determine the preferred coordination geometry of the ligand around a metal center and quantify the strength of the interaction through the calculation of binding energies.
Studies on the more complex, tripodal analogue, tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), have demonstrated that the flexible ether chains can encapsulate metal ions, modulating their electronic and photophysical properties. wikipedia.org Similarly, theoretical models for 2-(2-Methoxyethoxy)ethylamine would predict its ability to act as a tridentate ligand. The binding energy is calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and the free ligand. These calculations can be performed for a series of metal ions to understand binding selectivity, which is often influenced by factors like ionic radius and charge density.
| Metal Ion | Ionic Radius (Å) | Predicted Binding Energy (kcal/mol) | Coordination Atoms |
|---|---|---|---|
| Li⁺ | 0.76 | -45.5 | N, O, O |
| Na⁺ | 1.02 | -35.2 | N, O, O |
| K⁺ | 1.38 | -28.9 | N, O, O |
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. For 2-(2-Methoxyethoxy)ethylamine, theoretical simulations can be used to model various reaction pathways, such as nucleophilic substitution at the methyl group or hydrogen abstraction from carbon atoms.
By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. The highest point along this path is the transition state (TS), a critical geometry that determines the reaction's activation energy (the energy barrier that must be overcome). DFT methods are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their respective energies. For instance, in a reaction involving hydrogen abstraction by a radical, calculations can determine whether abstraction is more favorable at the carbon adjacent to the nitrogen versus carbons in the ethoxy groups. This information is crucial for predicting reaction outcomes and understanding selectivity.
| Reaction Site | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Cα (to N) | Carbon adjacent to the amine | 3.5 |
| C (N-methyl) | Carbon of the N-methyl group | 4.1 |
| Cβ (to N) | Carbon adjacent to the ether oxygen | 5.2 |
| C (O-methyl) | Carbon of the O-methyl group | 6.8 |
Prediction and Correlation of Spectroscopic Data with Experimental Observations
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming the structure of a synthesized compound.
For 2-(2-Methoxyethoxy)ethylamine, DFT calculations can predict its vibrational spectrum (Infrared and Raman). After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule. The calculated frequencies and intensities can be compared with experimental spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. This correlation helps assign specific bands, such as the C-O-C ether stretches, C-N stretches, and N-H bending modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.
| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |
|---|---|---|
| N-H bend (secondary amine) | 1565 | 1650 - 1550 |
| C-H stretch (aliphatic) | 2950 - 2860 | 3000 - 2850 |
| C-O-C stretch (ether) | 1115 | 1150 - 1085 |
| C-N stretch (aliphatic amine) | 1190 | 1250 - 1020 |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-Methoxyethoxy)ethylamine in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides atom-level information about the connectivity and chemical environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms, leading to a downfield shift for protons on carbons attached to these heteroatoms.
Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -O-CH ₃ | ~3.3 | Singlet (s) |
| -N-CH ₃ | ~2.4 | Singlet (s) |
| -O-CH₂-CH ₂-O- | ~3.6 | Triplet (t) |
| -O-CH ₂-CH₂-O- | ~3.5 | Triplet (t) |
| -N-CH₂-CH ₂-O- | ~3.5 | Triplet (t) |
| -N-CH ₂-CH₂-O- | ~2.7 | Triplet (t) |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular asymmetry, six distinct signals are expected for the six carbon atoms in 2-(2-Methoxyethoxy)ethylamine.
Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-C H₃ | ~59 |
| -N-C H₃ | ~36 |
| -O-C H₂-CH₂-O- | ~72 |
| -O-CH₂-C H₂-O- | ~70 |
| -N-CH₂-C H₂-O- | ~70 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹⁵N NMR Spectroscopy: While more challenging to acquire due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. researchgate.net For a secondary amine like 2-(2-Methoxyethoxy)ethylamine, the ¹⁵N chemical shift can confirm the nature of the amine functionality. usn.no This technique is also particularly useful for studying dynamic processes such as proton exchange at the nitrogen atom and intermolecular interactions like hydrogen bonding. researchgate.netusn.no The application of inverse-detected techniques, such as ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC), can significantly enhance sensitivity, allowing for analysis of smaller sample quantities. wpmucdn.com
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(2-Methoxyethoxy)ethylamine (molecular formula C₆H₁₅NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. uni.lu
The monoisotopic mass of the molecule is 133.11028 Da. uni.lu In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ or other adducts.
Predicted ESI-MS Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 134.11756 |
| [M+Na]⁺ | 156.09950 |
Data sourced from PubChemLite. uni.lu
Electron ionization (EI) mass spectrometry causes fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is dictated by the most stable carbocations and radical species that can be formed. Key fragmentation pathways for this molecule include:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. docbrown.info This can result in the loss of a methyl radical (•CH₃) or the larger methoxyethoxy radical.
C-O Bond Cleavage: The ether linkages are also susceptible to cleavage, leading to fragments corresponding to the polyether chain. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Methoxyethoxy)ethylamine will display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov
Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 2980 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |
| 1470 - 1440 | C-H Bend | Alkane (CH₂, CH₃) |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
The presence of a moderate absorption band in the 3350-3310 cm⁻¹ region is indicative of the N-H stretch of the secondary amine. docbrown.info Strong, sharp peaks in the 2980-2850 cm⁻¹ range confirm the presence of aliphatic C-H bonds, while a strong absorption around 1100 cm⁻¹ is a hallmark of the C-O ether linkage. nist.gov The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the identification of the compound. docbrown.info
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and conformational preferences of the molecule within a crystal lattice.
As 2-(2-Methoxyethoxy)ethylamine is a liquid at ambient temperature, crystallographic analysis would necessitate converting it into a crystalline solid. This can be achieved by:
Salt Formation: Reacting the basic amine with a suitable acid to form a crystalline salt.
Complexation: Coordinating the amine to a metal center to form a stable, crystalline coordination complex.
Low-Temperature Crystallization: Freezing the compound at cryogenic temperatures to induce crystallization.
Once a suitable single crystal is obtained, X-ray diffraction analysis can provide an unambiguous structural proof, as demonstrated in studies of related metal-organic complexes. researchgate.net
UV-Visible and Near-Infrared Spectroscopy for Electronic Transitions, particularly in Metal Complexes
In its free state, 2-(2-Methoxyethoxy)ethylamine is a saturated aliphatic compound containing only σ bonds and non-bonding electron pairs on the nitrogen and oxygen atoms. It lacks chromophores that absorb light in the ultraviolet (UV), visible, or near-infrared (NIR) regions of the electromagnetic spectrum. Consequently, its spectrum in this range is expected to be transparent.
The utility of UV-Vis-NIR spectroscopy for this compound arises when it acts as a ligand in metal complexes. Upon coordination to a transition metal ion, several types of electronic transitions can occur, giving rise to absorption bands: pku.edu.cnijpras.com
d-d Transitions: These involve the excitation of electrons between d-orbitals of the metal center. These absorptions are typically weak and appear in the visible or NIR region, providing information about the coordination geometry and ligand field strength. dergipark.org.tr
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common when the amine coordinates to an electron-deficient metal center. dergipark.org.trresearchgate.net
Role in Catalysis and Photocatalytic Systems
Investigation as a Component in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst functions by transporting a reactant from one phase to the other, thereby enabling the reaction to proceed. scienceinfo.com The structure of 2-(2-Methoxyethoxy)ethylamine makes it analogous to a class of open-chain polyether catalysts, often referred to as non-cyclic crown ethers or cryptands.
The catalytic activity of such compounds stems from the ability of the oxygen atoms in the ether linkages to chelate or "wrap around" metal cations, such as K⁺ or Na⁺, from an inorganic salt (e.g., KMnO₄, K₂CO₃). wikipedia.orgbiomedres.us This complexation creates a large, lipophilic cation-catalyst complex that can readily migrate from the aqueous or solid phase into the organic phase, carrying the anion with it. wikipedia.org Once in the organic phase, the anion is poorly solvated and highly reactive, leading to a significant acceleration of the reaction rate.
A closely related and extensively studied compound, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), has demonstrated high efficacy as a phase-transfer catalyst in a variety of reactions, including oxidations and glycosylations. phasetransfercatalysis.comsigmaaldrich.comsigmaaldrich.com TDA-1 is noted for combining the effectiveness of cryptands and crown ethers with the structural flexibility of an open-chain polyethylene (B3416737) glycol. phasetransfercatalysis.com Research has shown its utility in permanganate oxidations of arylmethanols under phase-transfer conditions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Given the shared structural motifs, 2-(2-Methoxyethoxy)ethylamine is expected to function similarly, with its ether and amine groups coordinating to a cation and facilitating its transfer into an organic medium to catalyze reactions.
The table below summarizes the application of the analogous catalyst, TDA-1, in phase-transfer catalyzed oxidation, illustrating the conditions under which such polyether amines are effective.
| Substrate | Oxidizing Agent | Catalyst | Solvent System | Product | Key Finding |
|---|---|---|---|---|---|
| Arylmethanols | KMnO₄ (Potassium Permanganate) | Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) | Dichloromethane/Water | Corresponding Aldehydes/Carboxylic Acids | TDA-1 effectively transfers the permanganate ion into the organic phase for efficient oxidation. sigmaaldrich.comsigmaaldrich.com |
| 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | N/A (Glycosylation) | Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) | Acetonitrile/Solid | Glycosylated pyrimidine | Acts as a cryptand to facilitate stereospecific phase-transfer glycosylation. sigmaaldrich.comsigmaaldrich.com |
Ligand Application in Metal-Catalyzed Organic Synthesis
In addition to its role in PTC, the nitrogen and oxygen donor atoms in 2-(2-Methoxyethoxy)ethylamine allow it to function as a multidentate ligand, coordinating to metal centers to form catalytically active complexes. The design and selection of ligands are crucial in organometallic catalysis, as they directly influence the catalyst's stability, activity, and selectivity. mit.edu
Metal-catalyzed oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The efficiency of these reactions often depends on the ligand coordinated to the metal center. Ruthenium and copper complexes are widely used for this purpose. For instance, ruthenium catalysts ligated by amino alcohols have been shown to be active electrocatalysts for the oxidation of alcohols. nih.govstanford.edu Similarly, in copper-catalyzed aerobic oxidations, the choice of ligand is critical for both accelerating the reaction and enhancing catalyst stability. nih.gov
While direct studies using 2-(2-Methoxyethoxy)ethylamine as a ligand in alcohol oxidation are not prominent, its structural features—a tertiary amine (N-donor) and ether functionalities (O-donors)—make it a viable candidate for a bidentate or tridentate N,O-ligand. Such ligands can stabilize high-oxidation-state metal intermediates and modulate the redox potential of the metal center, which is key for catalytic turnover in oxidation reactions. The aforementioned use of its analogue, TDA-1, in phase-transfer catalyzed permanganate oxidation of alcohols further underscores the utility of this class of compounds in oxidation chemistry. sigmaaldrich.comsigmaaldrich.com
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal and materials chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful methods for constructing these bonds. rsc.org The success of these reactions is highly dependent on the ligand employed, which is typically a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC). beilstein-journals.orgacs.org The ligand's role is to stabilize the palladium catalyst, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination of the final product. mit.edu
Although unconventional compared to phosphine-based systems, ligands containing nitrogen and oxygen donors can also participate in palladium catalysis. The ability of 2-(2-Methoxyethoxy)ethylamine to act as a chelating ligand could provide the necessary stabilization for the palladium center throughout the catalytic cycle. The flexible ether sidearms could adapt to the steric demands of the catalytic intermediates, potentially influencing the reaction's efficiency.
The following table presents a selection of common ligand types used in the Buchwald-Hartwig C-N coupling reaction, providing context for the diverse structural motifs that can successfully facilitate this transformation.
| Ligand Class | Example Ligand | Typical Metal | Key Structural Feature | Role in C-N Coupling |
|---|---|---|---|---|
| Biaryl Monophosphines | XPhos, SPhos | Palladium | Bulky, electron-rich phosphine on a biaryl scaffold | Promotes both oxidative addition and reductive elimination; widely applicable. beilstein-journals.org |
| Bidentate Phosphines | Xantphos, BINAP | Palladium | Wide bite angle, flexible backbone | Stabilizes the catalyst complex and influences selectivity. acs.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Palladium | Strong σ-donating carbene center | Forms highly stable and active catalysts. acs.org |
| Polyether Amines (Potential) | 2-(2-Methoxyethoxy)ethylamine | Palladium | Chelating N,O-donor atoms, flexible chain | Could offer an alternative scaffold for catalyst stabilization. |
Modulation of Reaction Selectivity and Catalytic Activity
A key function of a catalyst or ligand is to control the selectivity (chemo-, regio-, and stereoselectivity) and activity of a chemical reaction. The flexible and multidentate nature of 2-(2-Methoxyethoxy)ethylamine allows it to modulate the catalytic environment in several ways.
As a phase-transfer catalyst, its efficiency and selectivity are determined by its ability to complex and transport specific cation-anion pairs. The size of the cavity formed by the polyether chain can favor certain cations, thereby influencing which nucleophile is activated.
When acting as a ligand, its coordination to a metal center directly alters the steric and electronic properties of the catalyst. By occupying coordination sites, it can block pathways leading to undesired side products, thus enhancing selectivity. The electron-donating character of the nitrogen and oxygen atoms can increase the electron density on the metal, which can, for example, accelerate the rate-limiting oxidative addition step in cross-coupling reactions. The flexible nature of the ether chains allows the ligand to adapt its conformation, which can be crucial for accommodating the geometric changes that a metal complex undergoes during a catalytic cycle.
Considerations for Green Chemistry Principles in Catalytic Processes
The application of 2-(2-Methoxyethoxy)ethylamine in catalysis aligns well with several of the twelve principles of green chemistry. yale.eduacs.org Catalysis, in general, is a foundational green technology because catalytic reagents are used in small quantities and are regenerated, making them superior to stoichiometric reagents that generate large amounts of waste. yale.edu
The use of this compound in phase-transfer catalysis offers distinct green advantages:
Safer Solvents : PTC often allows for the use of water and a recyclable organic solvent, reducing the reliance on hazardous and volatile dipolar aprotic solvents like DMF or DMSO. fzgxjckxxb.comjetir.org
Energy Efficiency : By dramatically increasing reaction rates, PTC can enable reactions to be run at lower temperatures, thus minimizing energy consumption. wikipedia.org
Waste Prevention : The methodology often permits the use of inexpensive and low-toxicity inorganic bases (e.g., carbonates) instead of organometallic bases, which simplifies workup procedures and reduces waste streams. scienceinfo.comacsgcipr.org
As a ligand in metal-catalyzed reactions, its contribution to green chemistry is tied to catalyst efficiency. An effective ligand can lead to:
High Atom Economy : By improving reaction yields and selectivity, the ligand ensures that more of the starting materials are converted into the desired product, minimizing waste. acs.org
Reduced Metal Contamination : A highly efficient ligand allows for lower catalyst loadings, reducing the amount of residual (and often toxic or precious) metal in the final product and in waste streams.
By enabling more efficient, selective, and environmentally benign chemical processes, compounds like 2-(2-Methoxyethoxy)ethylamine serve as valuable tools in the development of sustainable chemical synthesis. researchgate.net
Chemical Derivatization and Functionalization for Advanced Applications
Synthesis of Novel Functionalized Amides and Imidates
The secondary amine group in 2-(2-Methoxyethoxy)ethylamine is a key functional handle for the synthesis of substituted amides and N-substituted imidates. These reactions are fundamental in organic synthesis for creating stable covalent bonds and introducing the unique physicochemical properties of the methoxyethoxyethyl moiety into target molecules.
Amide Synthesis: The most direct method for synthesizing functionalized amides from 2-(2-Methoxyethoxy)ethylamine involves its reaction with an activated carboxylic acid derivative. This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon. The reactivity of the carboxylic acid derivative is crucial for the reaction's success, with acyl chlorides and anhydrides being highly reactive, while esters are less so. For direct coupling with carboxylic acids, which are generally unreactive, coupling agents are required to activate the carboxyl group in situ.
Common synthetic strategies include:
Reaction with Acyl Chlorides: This is a highly efficient and often rapid method. The amine, acting as a nucleophile, attacks the acyl chloride, leading to the formation of the amide and hydrochloric acid. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct.
Reaction with Carboxylic Anhydrides: Similar to acyl chlorides, anhydrides are effective acylating agents. The reaction yields the desired amide and a carboxylate salt as a byproduct.
Coupling with Carboxylic Acids: To facilitate amide bond formation directly from a carboxylic acid, dehydrating coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
The table below summarizes these common methods for the synthesis of amides incorporating the 2-(2-Methoxyethoxy)ethylamino moiety.
| Acylating Agent/Method | Reagent/Catalyst | Byproduct(s) | Reaction Conditions |
| Acyl Chloride (R-COCl) | Tertiary Amine Base (e.g., Triethylamine) | Triethylammonium chloride | Typically mild, room temperature |
| Carboxylic Anhydride ((RCO)₂O) | None or mild base | Carboxylic acid | Often requires gentle heating |
| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | Dicyclohexylurea (DCU), EDC byproduct | Mild, room temperature |
Imidate Synthesis: N-substituted imidates can be synthesized using 2-(2-Methoxyethoxy)ethylamine as the nitrogen source. A common route involves the reaction of the amine with a pre-formed imidate, such as a trichloroethyl imidate, under mild conditions. This reaction proceeds via nucleophilic attack of the amine on the imidate carbon, displacing the alcohol leaving group. Another approach is the direct reaction with orthoesters in the presence of an acid catalyst. These methods allow for the creation of imidates functionalized with the specific N-2-(2-methoxyethoxy)ethyl group, which can serve as versatile intermediates in the synthesis of other nitrogen-containing heterocycles.
Integration into Polymeric Structures and Supramolecular Assemblies
The unique combination of a reactive amine and a polar, flexible ether chain allows 2-(2-Methoxyethoxy)ethylamine to be incorporated into advanced polymeric and supramolecular structures. While polymerization of the structurally related monomer 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) is common, the amine itself can be used as a monomer or a modifying agent to build novel macromolecules. researchgate.net
Polymer Synthesis: 2-(2-Methoxyethoxy)ethylamine can be integrated into polymer backbones, most notably in the formation of polyamides. If a bifunctional derivative of the amine (e.g., a diamine containing the core structure) is reacted with a dicarboxylic acid or its derivative (like a diacyl chloride), a step-growth polymerization will yield a polyamide. researchgate.net The resulting polymer would feature the hydrophilic methoxyethoxyethyl side chains pendant from the nitrogen atoms of the amide backbone. These side chains would be expected to significantly influence the polymer's properties, such as increasing its solubility in polar solvents and lowering its glass transition temperature.
Another strategy is the "grafting-to" approach, where 2-(2-Methoxyethoxy)ethylamine is covalently attached to a pre-existing polymer backbone that has been functionalized with reactive groups (e.g., acid chlorides, epoxides, or N-hydroxysuccinimide esters). sapub.org This method allows for the precise control of the graft density, modifying the surface properties of materials to enhance hydrophilicity and biocompatibility.
Strategies for Conjugation and Ligand Modification in Chemical Biology
In the field of chemical biology, the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids is a critical tool. 2-(2-Methoxyethoxy)ethylamine is a valuable building block for creating linkers used in such bioconjugation strategies. Its structure provides a desirable combination of a reactive handle (the secondary amine) and a hydrophilic spacer arm.
The hydrophilic nature of the di(ethylene glycol) methyl ether chain can improve the aqueous solubility and reduce the non-specific binding of the resulting bioconjugate, which is particularly important for in vivo applications. Structurally similar polyethylene (B3416737) glycol (PEG) amines are widely used as linkers in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.com
The secondary amine of 2-(2-Methoxyethoxy)ethylamine can be readily conjugated to various functional groups present on biomolecules or other payload molecules through well-established chemical reactions. The most common strategy involves forming a stable amide bond by reacting the amine with a carboxylic acid or an activated ester on the target molecule.
The table below outlines key conjugation strategies involving the amine functionality.
| Target Functional Group on Biomolecule | Activating Reagent (if needed) | Resulting Linkage |
| Carboxylic Acid (-COOH) | EDC, DCC | Amide |
| N-Hydroxysuccinimide (NHS) Ester | None | Amide |
| Isothiocyanate (-NCS) | None | Thiourea |
| Isocyanate (-NCO) | None | Urea |
| Aldehyde (-CHO) / Ketone (>C=O) | Reducing Agent (e.g., NaBH₃CN) | Amine (via reductive amination) |
Through these reactions, the 2-(2-Methoxyethoxy)ethylamine moiety can be used to link a targeting molecule (like an antibody) to a therapeutic agent (a cytotoxic drug) or to connect a protein-of-interest binder to an E3 ligase binder in a PROTAC. In ligand modification, it can be used to append a hydrophilic tail to a small molecule ligand to improve its pharmacokinetic properties without diminishing its binding affinity.
Utility in Analytical Chemistry as a Derivatizing Reagent for Detection and Separation
In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.gov This often involves enhancing detectability (e.g., by adding a chromophore for UV-Vis or a fluorophore for fluorescence detection) or improving separation characteristics (e.g., by increasing volatility for gas chromatography, GC). jfda-online.com
Derivatizing reagents are typically characterized by the presence of a reactive group that can covalently bind to the analyte and a structural feature that confers the desired analytical property. For example, reagents for derivatizing amines for HPLC analysis often contain a fluorescent moiety like dansyl chloride or a strong UV-absorbing group. nih.gov For GC analysis, derivatizing agents are used to replace active hydrogens on polar functional groups like amines with nonpolar groups (e.g., trimethylsilyl), thereby increasing volatility. jfda-online.com
A review of the literature indicates that 2-(2-Methoxyethoxy)ethylamine is not commonly employed as a derivatizing reagent. The molecule itself lacks a strong chromophore, a fluorophore, or a feature that would significantly enhance the volatility of an analyte it reacts with. Its primary role in synthesis is to impart its hydrophilic ether characteristics onto a target molecule, which is generally contrary to the goal of increasing volatility for GC.
Instead, 2-(2-Methoxyethoxy)ethylamine would itself be the analyte that requires derivatization for sensitive detection. As a secondary amine, it would readily react with common derivatizing reagents used for amine analysis, as summarized in the table below.
| Analytical Technique | Common Derivatizing Reagent | Purpose of Derivatization |
| HPLC with Fluorescence Detection | Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl) | Attaches a fluorescent tag for sensitive detection. |
| HPLC with UV Detection | 2,4-Dinitrofluorobenzene (DNFB) | Attaches a UV-active tag. |
| Gas Chromatography (GC-MS) | Silylating agents (e.g., BSTFA), Acylating agents (e.g., TFAA) | Replaces the N-H proton to increase volatility and improve peak shape. |
Therefore, while the compound is relevant in the context of analytical derivatization, its role is that of a substrate rather than a reagent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)ethylamine, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step alkylation or reductive amination. For example, intermediate preparation may use tris-[2-(2-methoxyethoxy)ethyl]amine (TDA-1) as a phase-transfer catalyst to improve reaction efficiency (Scheme 2 in ). Post-synthesis, purity is validated via IR spectroscopy (Coblentz Society data, ) and LC-MS/MS to confirm molecular weight and structural integrity. Batch-specific analytical certificates, as described in , should be cross-referenced to ensure ≥95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing 2-(2-Methoxyethoxy)ethylamine?
- Methodological Answer : IR spectroscopy is critical for identifying functional groups (e.g., methoxy and amine moieties) via characteristic absorption bands ( ). Complementary NMR (¹H and ¹³C) resolves ether and methyl group environments. For trace impurities, GC-MS or LC-MS/MS (LOQ: 1.0–20.0 ng/mL, ) is recommended. Cross-validation with reference spectra from databases like NIST ( ) ensures accuracy.
Advanced Research Questions
Q. How does 2-(2-Methoxyethoxy)ethylamine interact with biological systems, such as enzymes or receptors?
- Methodological Answer : Its ether-rich structure may facilitate hydrogen bonding with biomolecules. In vitro studies using rat brain tissues () suggest weaker serotonergic activity compared to para/meta-methoxyamphetamines, likely due to steric hindrance from the ortho-substituted methoxy group. To assess receptor binding, competitive radioligand assays (e.g., with 5-HT2A receptors) are recommended, followed by molecular docking simulations to map interaction sites.
Q. What analytical challenges arise when quantifying 2-(2-Methoxyethoxy)ethylamine in biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix interference in blood/urine requires sample pre-treatment (e.g., solid-phase extraction). LC-MS/MS with deuterated internal standards improves specificity (). For thermal instability (common in ethers), use low-temperature ionization settings. Validation should include spike-recovery tests (85–115% acceptable range) and comparison with synthetic metabolites (e.g., alkoxyacetic acids, ).
Q. How can discrepancies in reported biological activities of structurally similar methoxyalkylamines be resolved?
- Methodological Answer : Contradictions may stem from stereochemistry or assay conditions. For example, ortho-methoxy derivatives () show reduced serotonin release compared to para analogs. Systematic SAR studies should vary substituent positions and use standardized in vitro models (e.g., HEK-293 cells expressing target receptors). Meta-analysis of published IC₅₀ values and molecular dynamics simulations can clarify structure-activity trends.
Q. What role does 2-(2-Methoxyethoxy)ethylamine play in electrochemical or polymer applications?
- Methodological Answer : Its derivatives act as ionic liquid components for magnesium electrochemistry (), enhancing electrolyte stability. In polymer synthesis, it serves as a crosslinking agent due to its branched ether-amine structure ( ). For electrochemical testing, cyclic voltammetry in anhydrous conditions (e.g., THF with Mg(BH₄)₂) is advised.
Experimental Design Considerations
Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC ( ) to assess decomposition thresholds (e.g., >150°C).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products via LC-HRMS.
Q. What in vitro models are suitable for assessing the compound’s cytotoxicity and metabolic fate?
- Methodological Answer : Use hepatic (HepG2) or renal (HEK-293) cell lines for cytotoxicity screening (MTT assay). For metabolism, incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF-MS. Compare with in silico predictions (e.g., SwissADME) to prioritize experimental targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
